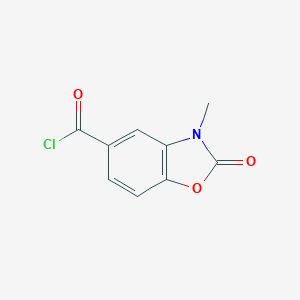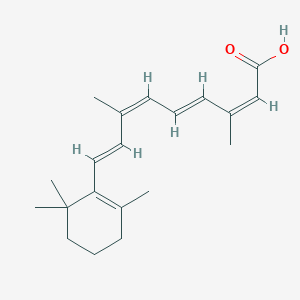
丙二酸-13C3
描述
Malonic acid-13C3, also known as 13C3-malonate, is a stable isotope of malonic acid that is widely used in scientific research. Malonic acid is an organic compound with the molecular formula C3H4O4 and is an important component of the Krebs cycle in the metabolic pathways of living organisms. 13C3-malonate is a labeled form of malonic acid, which is used to trace the metabolism of malonate in a variety of physiological and biochemical processes. 13C3-malonate is also used to study the mechanisms of action of enzymes involved in malonate metabolism.
科学研究应用
生物化学
丙二酸-13C3: 在生物化学研究中被用于研究代谢途径。它是一种标记形式的丙二酸,有助于追踪丙二酸在各种生化过程中的代谢。 研究人员使用它来研究参与丙二酸代谢的酶机制,并追踪其在生化途径中的命运 .
制药
在制药领域,This compound 用作药物合成的前体。 它用于溶解度研究,并在药物制剂中用作共晶材料,有助于开发新药并增强现有药物的特性 .
环境科学
环境科学家使用This compound 来研究生态影响和污染。 它用于土壤和水样分析,以追踪污染物并了解其环境归宿 .
材料科学
This compound: 在材料科学中对于制造先进的聚合物和材料具有重要意义。 它用作交联剂,并用于合成生物降解塑料,促进可持续材料的开发 .
分析化学
在分析化学中,This compound 是用于校准仪器和验证方法的标准品。 它对于确保各种研究领域的化学分析的准确性和精密度至关重要 .
农业
农业研究人员使用This compound 来开发新的除草剂并研究植物代谢。 它有助于了解植物生长以及农业化学品对作物的影响 .
食品科学
在食品科学中,This compound 用于研究食品保存和风味增强。 它有助于开发新的食品添加剂,并提高食品产品的营养价值 .
法医学
法医学家利用This compound 进行微量证据分析。 它用于识别物质并调查化学残留物,在破案中发挥着至关重要的作用 .
安全和危害
未来方向
Recent advances in synthetic biology and computational biology have enabled designing novel and specific metabolic pathways for desired chemicals . The production of malonic acid by microbial fermentation via bioconversion of renewable feedstock has generated considerable interest worldwide . This study presents a novel biological pathway for producing malonic acid from renewable resources in the future .
作用机制
Target of Action
Malonic acid-13C3, also known as malonic-13C3 acid, interacts with several targets. These include Aspartate 1-decarboxylase in Shigella flexneri, Proto-oncogene tyrosine-protein kinase Src in humans, Sigma factor SigB regulation protein RsbQ in Bacillus subtilis, Putative cytochrome P450 in Streptomyces coelicolor, U1 small nuclear ribonucleoprotein A in humans, Malonamidase E2 in Bradyrhizobium japonicum, and Acetyl transferase in Salmonella typhimurium . These targets play various roles in cellular processes, including signal transduction, protein synthesis, and metabolic regulation.
Mode of Action
The interaction of Malonic acid-13C3 with its targets results in various biochemical changes. For instance, it acts as a competitive inhibitor in the respiratory electron transport chain against succinate dehydrogenase . It also influences the mechanical and thermal properties of chitosan/collagen scaffolds through non-covalent cross-linking .
Biochemical Pathways
Malonic acid-13C3 affects several biochemical pathways. It is involved in the fatty acid biosynthesis pathway, where it is converted into malonyl-CoA . It also plays a role in the synthesis of essential oils through the malonic acid pathway . Additionally, it is involved in the formation of secondary organic aerosols (SOAs), contributing to climate change .
Pharmacokinetics
It is known that the compound is a solid with a melting point of 132-135 °c (dec) .
Result of Action
The action of Malonic acid-13C3 at the molecular and cellular level results in various effects. For instance, it disrupts cell integrity and changes cell morphology . It also inhibits mTORC1 kinase activity, downregulating other biosynthetic functions controlled by mTORC1 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Malonic acid-13C3. For instance, light, temperature, oxygen availability, seasonal variation, salinity, and toxic contaminants can affect the chemical stability of essential oils synthesized through the malonic acid pathway
生化分析
Biochemical Properties
Malonic acid-13C3: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of malonate, an intermediate of cytoplasmic reductive tricarboxylic acid (rTCA) pathway . The nature of these interactions is complex and involves a series of enzymatic reactions.
Cellular Effects
The effects of Malonic acid-13C3 on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it is implicated in various non-cancer disorders that are associated with inborn-error metabolism .
Molecular Mechanism
At the molecular level, Malonic acid-13C3 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is converted to malonic semialdehyde and then to malonic acid, sequentially catalyzed by a -keto decarboxylase and malonic semialdehyde dehydrogenase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Malonic acid-13C3 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been used to identify and quantitate all three malonic acids in wild type (WT) and MCD-D plasma with high accuracy .
Metabolic Pathways
Malonic acid-13C3: is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels. For example, it is involved in the metabolism of malonate, an intermediate of cytoplasmic reductive tricarboxylic acid (rTCA) pathway .
属性
IUPAC Name |
(1,2,3-13C3)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOBLEOULBTSOW-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.040 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102342-85-8 | |
| Record name | 102342-85-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


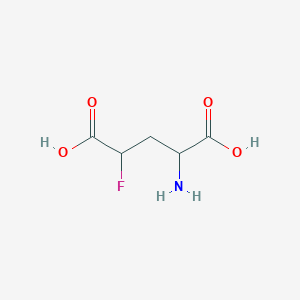
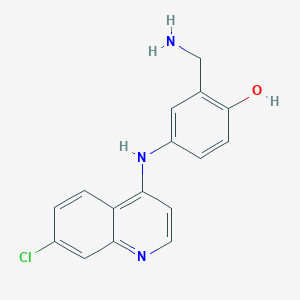

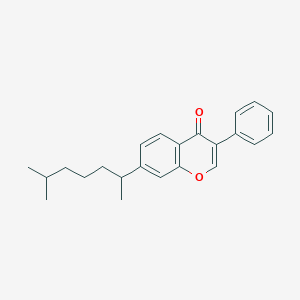
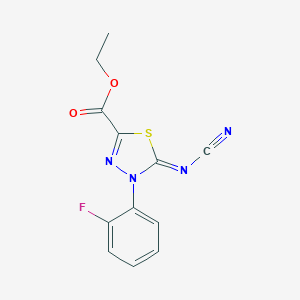
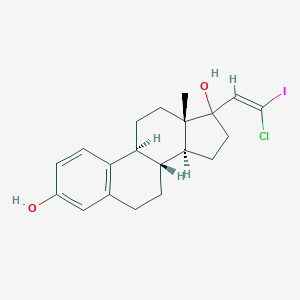
![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)

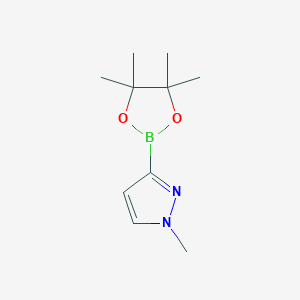
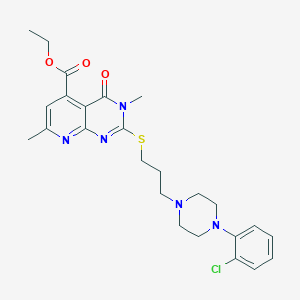
![Dibenzo[a,l]pyrene](/img/structure/B127179.png)
